1-Cyclohexylethane-1-sulfonamide
Overview
Description
1-Cyclohexylethane-1-sulfonamide is an organosulfur compound with the molecular formula C8H17NO2S It is characterized by the presence of a cyclohexyl group attached to an ethane backbone, which is further bonded to a sulfonamide group
Mechanism of Action
Target of Action
1-Cyclohexylethane-1-sulfonamide, like other sulfonamides, primarily targets the enzymes involved in the synthesis of folic acid . These enzymes include carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, regulation of blood sugar levels, thyroid function, inflammation, and intraocular pressure .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active sites of the target enzymes, they inhibit the conversion of PABA to folic acid, a crucial component for DNA synthesis in bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathways involved in bacterial DNA synthesis . This disruption affects the downstream effects of these pathways, including cell division and growth of the bacteria .
Pharmacokinetics
The pharmacokinetics of sulfonamides are generally well-studied .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the necessary components for DNA synthesis, thereby inhibiting their growth .
Biochemical Analysis
Biochemical Properties
These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
Sulfonamides can have a diverse range of effects on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Molecular Mechanism
Sulfonamides are known to act through the blockage of folic acid synthesis .
Metabolic Pathways
Sulfonamides are known to be involved in various metabolic pathways .
Preparation Methods
1-Cyclohexylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Another classical method involves the condensation of sulfonyl chlorides with amines, although this approach can be challenging due to the instability and corrosiveness of sulfonyl chlorides .
Chemical Reactions Analysis
1-Cyclohexylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Cyclohexylethane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organosulfur compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: This compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
1-Cyclohexylethane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a cyclohexyl group.
Sulfamethoxazole: A sulfonamide antibiotic with a more complex structure.
Sulfonimidates: Compounds with a similar sulfur-nitrogen bond but different functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
1-cyclohexylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTROUCOBVAGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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